Bienvenue dans la boutique en ligne BenchChem!

NCGC00244536

Epigenetics KDM4B Inhibition Enzyme Potency

NCGC00244536 is a benchmark KDM4B inhibitor with a 10 nM IC50, >900-fold selectivity vs. pan-KDM4 agents, and >100-fold preference for cancer cells over normal prostate epithelia. Ideal for KDM4B-specific mechanistic studies, drug-resistance reversal in melanoma, and as a gold-standard reference for screening next-gen inhibitors. In vivo-validated in PC3 xenograft models without major toxicity.

Molecular Formula C25H22N2O2
Molecular Weight 382.5 g/mol
Cat. No. B608316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCGC00244536
SynonymsKDM4B-IN-B3;  KDM4B IN B3;  KDM4BINB3;  NCGC00244536
Molecular FormulaC25H22N2O2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)C2=CC=CC(=C2)C3=CC(=C4C(=C3)C=CC=N4)O
InChIInChI=1S/C25H22N2O2/c28-23-17-22(16-20-12-6-13-26-24(20)23)19-10-4-11-21(15-19)25(29)27-14-5-9-18-7-2-1-3-8-18/h1-4,6-8,10-13,15-17,28H,5,9,14H2,(H,27,29)
InChIKeyNYKBXXGHEMXSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 300 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NCGC00244536 (KDM4B Inhibitor B3) for Epigenetics Research and Targeted Oncology Procurement


NCGC00244536 (also known as KDM4B Inhibitor B3, CAS 2003260-55-5) is a potent, small-molecule inhibitor of the histone lysine demethylase KDM4B (JMJD2B), with a reported IC₅₀ of 10 nM against the isolated enzyme . As a selective chemical probe within the KDM4 subfamily, it has demonstrated a distinct selectivity profile: it is selective for KDM4B over KDM5A/JARID1 and LSD1, yet it inhibits KDM4A, KDM4C, and KDM4D only at higher concentrations (10 µM) [1]. This specific pharmacological profile makes NCGC00244536 a key tool compound for dissecting KDM4B-dependent biological mechanisms and for benchmarking novel KDM4 inhibitors in both academic and industrial oncology research programs.

Why NCGC00244536 Cannot Be Substituted with Generic KDM4 Inhibitors in Research Applications


In the procurement of KDM4-targeting compounds for rigorous experimental studies, substituting NCGC00244536 with other, seemingly similar, KDM4 inhibitors can lead to irreproducible data and confounded biological interpretations. This is because the KDM4 family (A, B, C, D) possesses overlapping yet distinct substrate specificities and biological functions. While some compounds like NSC636819 exhibit weak micromolar activity against KDM4B (IC₅₀ = 9.3 µM), NCGC00244536 demonstrates a >900-fold higher potency (IC₅₀ = 10 nM) [1]. Even more advanced, pan-KDM4 inhibitors like QC6352 display a different inhibitory profile (KDM4B IC₅₀ = 56 nM) and lack the same cellular selectivity window, particularly the >100-fold selectivity for cancer cells over normal prostate epithelial cells that is a hallmark of NCGC00244536 [1]. Such differences in on-target potency, isoform selectivity, and cellular context-specific activity render generic KDM4 inhibitors non-interchangeable for studies specifically interrogating the role of KDM4B or replicating published findings that rely on the unique properties of NCGC00244536.

NCGC00244536 Quantitative Evidence Guide: Validated Potency, Selectivity, and Efficacy Data


Nanomolar KDM4B Potency: A >900-Fold Improvement Over the Generic Inhibitor NSC636819

NCGC00244536 is a highly potent KDM4B inhibitor with an IC₅₀ of 10 nM. In contrast, the generic KDM4A/B inhibitor NSC636819 exhibits significantly weaker activity, with a reported IC₅₀ of 9.3 µM for KDM4B [1]. This represents a >900-fold increase in inhibitory potency, enabling the use of significantly lower concentrations to achieve complete target engagement and minimizing potential off-target effects associated with high compound concentrations.

Epigenetics KDM4B Inhibition Enzyme Potency

Cellular Selectivity: >100-Fold Differential Activity Between Cancer and Normal Prostate Epithelial Cells

NCGC00244536 demonstrates a pronounced cellular selectivity for cancerous prostate cells over non-cancerous prostate epithelial cells. It displays high sensitivity in the fast-growing, AR-negative PC3 prostate cancer cell line (IC₅₀ = 40 nM). In stark contrast, its activity is greatly diminished in immortalized normal prostate epithelial cell lines PrEC1 and PrEC4, showing a >100-fold selectivity [1]. This differential sensitivity is a key advantage over pan-KDM4 inhibitors like QC6352, for which such a large selectivity window against non-cancerous lines has not been a primary reported characteristic .

Oncology Prostate Cancer Selectivity Index

Superior In Vitro Anti-Melanoma Activity Compared to FDA-Approved Dacarbazine

In a direct comparative study against the FDA-approved anti-melanoma agent dacarbazine, NCGC00244536 exhibited more pronounced cytotoxic and antiproliferative effects in melanoma cell lines [1]. While specific quantitative fold-differences were not provided in the abstract, the study unequivocally states the superiority of NCGC00244536 in these assays. This finding positions NCGC00244536 as a mechanistically distinct and potentially more effective tool for targeting therapy-resistant melanoma, which is characterized by KDM4B upregulation and poor prognosis [1].

Melanoma Cytotoxicity Drug Resistance

In Vivo Tumor Growth Inhibition in a Prostate Cancer Xenograft Model

NCGC00244536 has demonstrated significant in vivo efficacy, resulting in substantial inhibition of tumor growth in a PC3 mouse xenograft model [1]. In this model, continuous subcutaneous delivery of NCGC00244536 at a dose of 20 mg/kg led to a significant reduction in tumor volume without causing major toxicity or adverse effects in the animals [1]. This provides crucial translational evidence distinguishing it from KDM4 inhibitors that have only been characterized in vitro, such as the early-stage probe NSC636819 .

Prostate Cancer Xenograft Model In Vivo Efficacy

NCGC00244536: Validated Applications in Epigenetics and Oncology Research


Defining KDM4B-Specific Functions in Cancer Biology

Given its high potency (10 nM IC₅₀) and selectivity for KDM4B over other KDM4 family members (e.g., KDM4A/C/D are inhibited only at 10 µM), NCGC00244536 is the ideal chemical probe for experiments designed to parse the specific biological roles of KDM4B [1]. It is particularly valuable in systems where genetic ablation is not feasible or in confirming that a phenotype observed with pan-KDM4 inhibitors is indeed driven by KDM4B inhibition [2].

Investigating Therapeutic Strategies for Castration-Resistant Prostate Cancer (CRPC)

The compound's unique cellular selectivity profile (>100-fold for PC3 cancer cells vs. PrEC1/PrEC4 normal prostate epithelial cells) and its ability to inhibit the growth of AR-positive cell lines (LNCaP, VCaP) at sub-micromolar concentrations make NCGC00244536 a powerful tool for studying KDM4B as a therapeutic target in CRPC [1][2]. Its validated in vivo efficacy in a PC3 xenograft model further supports its use in preclinical studies of advanced prostate cancer .

Targeting Epigenetic Drivers of Therapy-Resistant Melanoma

In contrast to the conventional chemotherapeutic dacarbazine, NCGC00244536 has demonstrated superior cytotoxic and anti-proliferative effects in melanoma cell lines [3]. This makes it a crucial tool for research focused on epigenetic mechanisms of drug resistance in melanoma, particularly for validating KDM4B inhibition as a strategy to overcome therapeutic failure in this poor-prognosis disease [3].

Benchmarking and Validating Novel KDM4B Inhibitors

For industrial drug discovery programs developing next-generation KDM4B inhibitors, NCGC00244536 serves as a well-characterized benchmark standard. Its comprehensive profile—encompassing nanomolar enzyme potency, defined selectivity against related demethylases (KDM5A, LSD1), cellular activity across multiple cancer cell lines, and demonstrated in vivo efficacy—provides a robust reference point for comparing the performance and differentiation of new chemical entities [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for NCGC00244536

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.